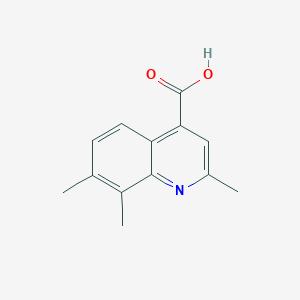

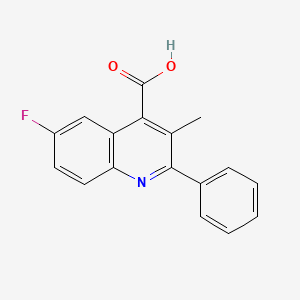

2,7,8-trimethylquinoline-4-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which are structurally related to 2,7,8-trimethylquinoline-4-carboxylic acid, has been achieved by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. A mechanism for their formation was proposed based on ab initio quantum-chemical calculations (Rudenko et al., 2012).

Molecular Structure Analysis

The molecular structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, which share a core structure with 2,7,8-trimethylquinoline-4-carboxylic acid, was elucidated through X-ray structural analysis. This study provided insight into the compound's molecular geometry and confirmed the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate (Rudenko et al., 2013).

Chemical Reactions and Properties

Substituted [1,4]thiazepino[2,3-h]quinolinecarboxylic acid, a compound related to 2,7,8-trimethylquinoline-4-carboxylic acid, was prepared through PPA-catalyzed thermal lactamization, showcasing the versatility of quinoline derivatives in chemical synthesis and highlighting potential reactivity patterns for 2,7,8-trimethylquinoline-4-carboxylic acid (Al-huniti et al., 2007).

Wissenschaftliche Forschungsanwendungen

1. Photolabile Protecting Group in Biochemistry

2,7,8-Trimethylquinoline-4-carboxylic acid derivatives, like 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized as photolabile protecting groups for carboxylic acids. BHQ demonstrates high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications. Its low fluorescence and increased solubility enhance its utility as a caging group for biological messengers (Fedoryak & Dore, 2002).

2. Antimicrobial Activity

Compounds derived from 2-phenyl-7-substitutedquinoline-4-carboxylic acid, synthesized through both conventional and microwave-irradiated methods, exhibit significant in vitro antimicrobial activity against a broad spectrum of microorganisms. Notably, certain derivatives show prominent results against Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

3. Synthesis of Bioactive Compounds

The synthesis of 2,4,7-trimethylquinoline, which is biochemically important for its potential as an anticancer reagent and activity against the HIV virus, has been demonstrated. The compound's ability to form hydrogen bonds and its conjugated nitrous systems contribute to its significance in industrial and medical applications (Aydemir & Kaban, 2018).

4. Structural Characterization in Chemistry

Studies have shown that 4,8-dihydroxyquinoline-2-carboxylic acid can act as a tridentate ligand in complexation with NH4VO3. This leads to the formation of cis-dioxovanadium(V) complexes, with each molecule packed in a hexagonal molecular arrangement, demonstrating its potential in chemical structural characterization (Moriuchi et al., 2007).

5. Metabolomic Analysis in Biochemistry

2-Hydrazinoquinoline (HQ) serves as a novel derivatization agent for liquid chromatography-mass spectrometry (LC-MS) analysis of carboxylic acids, aldehydes, and ketones. This HQ-based approach enables the characterization of metabolic changes, such as those induced by diabetes, through the analysis of biofluids and tissues (Lu, Yao, & Chen, 2013).

Eigenschaften

IUPAC Name |

2,7,8-trimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-7-4-5-10-11(13(15)16)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQOZCJRHHXDEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=CC(=C2C=C1)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360702 |

Source

|

| Record name | 2,7,8-trimethylquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7,8-trimethylquinoline-4-carboxylic Acid | |

CAS RN |

436096-46-7 |

Source

|

| Record name | 2,7,8-trimethylquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)

![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)

![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)

![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)